molecular formula C19H16N4O5S2 B2595055 N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide CAS No. 1169953-21-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide

Cat. No.: B2595055
CAS No.: 1169953-21-2
M. Wt: 444.48
InChI Key: FEWLHWSTJOFNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a furan ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and furan intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide is unique due to its combination of benzothiazole, furan, and pyridine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(pyridin-3-ylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S2/c1-2-27-13-5-6-14-16(10-13)29-19(21-14)22-18(24)15-7-8-17(28-15)30(25,26)23-12-4-3-9-20-11-12/h3-11,23H,2H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWLHWSTJOFNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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